1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine is a heterocyclic compound featuring:
- A benzodioxole group linked via a methyl bridge to a piperazine ring.
- A chromeno[2,3-d]pyrimidine core substituted with methoxy groups at positions 9 and 4-phenyl.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c1-36-23-9-7-21(8-10-23)29-32-30(24-17-22-4-3-5-26(37-2)28(22)40-31(24)33-29)35-14-12-34(13-15-35)18-20-6-11-25-27(16-20)39-19-38-25/h3-11,16H,12-15,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLUYPEGFHUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3CC4=C(C(=CC=C4)OC)OC3=N2)N5CCN(CC5)CC6=CC7=C(C=C6)OCO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine (CAS Number: 931315-19-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 538.6 g/mol. The structural complexity arises from its benzodioxole and chromeno-pyrimidine moieties, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 538.6 g/mol |
| CAS Number | 931315-19-4 |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that similar piperazine derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis demonstrated that modifications to the methoxy groups on the chromeno-pyrimidine scaffold enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against a range of bacterial strains, suggesting potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. It has been suggested that the benzodioxole moiety may contribute to neuroprotection by modulating neurotransmitter levels or by acting as an antioxidant. Studies on similar compounds indicate that they can protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein Kinases : The compound may act as an inhibitor of protein kinases involved in cell signaling pathways associated with cancer progression.
- Enzyme Inhibition : It may inhibit enzymes responsible for DNA replication and repair, leading to increased cancer cell death.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of a related piperazine derivative in human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how variations in substituents affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups on phenyl | Increased anticancer potency |
| Benzodioxole ring | Enhanced neuroprotective effects |
| Piperazine core | Essential for receptor binding |
Comparison with Similar Compounds
Piperazine-Containing Antipsychotic Agents (Coumarin Derivatives)
Example Compound : 5-Hydroxy-4,7-dimethylcoumarin-piperazine derivatives (e.g., 3d, 5d, 9d) .
Antiviral Piperazine Derivatives (Rift Valley Fever Virus Inhibitors)
Example Compound : Butyl piperazine analog 9a .
ERCC1-XPF Inhibitors (Piperazine Side-Chain Modifications)
Example Compound : ERCC1-XPF inhibitor 6 (binding affinity: -32.47 kcal/mol) .
Structural and Metabolic Considerations
Piperazine as a Metabolic Hotspot
Role of Methoxy Substitutions
- The 4-methoxyphenyl and 9-methoxy groups likely act as hydrogen bond acceptors , enhancing interactions with target proteins (e.g., serotonin receptors or enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
